Methyl [3-(2-formamidophenyl)-3-oxopropyl]carbamate
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Overview
Description
Methyl [3-(2-formamidophenyl)-3-oxopropyl]carbamate is a compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid (NH₂COOH). This particular compound is characterized by the presence of a formamido group attached to a phenyl ring, which is further connected to a carbamate group through a propyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3-(2-formamidophenyl)-3-oxopropyl]carbamate typically involves the reaction of 2-formamidophenylacetic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl [3-(2-formamidophenyl)-3-oxopropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl [3-(2-formamidophenyl)-3-oxopropyl]carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the synthesis of various organic compounds and intermediates.
Mechanism of Action
The mechanism of action of Methyl [3-(2-formamidophenyl)-3-oxopropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: A simpler carbamate with similar reactivity but lacks the formamido and phenyl groups.
Ethyl carbamate: Similar structure but with an ethyl group instead of a methyl group.
Phenyl carbamate: Contains a phenyl group but lacks the formamido and propyl chain.
Uniqueness
Methyl [3-(2-formamidophenyl)-3-oxopropyl]carbamate is unique due to the presence of the formamido group attached to the phenyl ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other carbamates and contributes to its specific reactivity and applications.
Properties
CAS No. |
58635-37-3 |
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Molecular Formula |
C12H14N2O4 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
methyl N-[3-(2-formamidophenyl)-3-oxopropyl]carbamate |
InChI |
InChI=1S/C12H14N2O4/c1-18-12(17)13-7-6-11(16)9-4-2-3-5-10(9)14-8-15/h2-5,8H,6-7H2,1H3,(H,13,17)(H,14,15) |
InChI Key |
ZFDYTYWYSIIGIB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NCCC(=O)C1=CC=CC=C1NC=O |
Origin of Product |
United States |
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